Product packaging for 1-Bromo-2-chloro-3,5,6-trifluorobenzene(Cat. No.:)

1-Bromo-2-chloro-3,5,6-trifluorobenzene

Cat. No.: B12861915
M. Wt: 245.42 g/mol
InChI Key: MZLSCHCDTSLIOX-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Benzenes in Contemporary Chemical Research

Polyhalogenated benzenes, which contain multiple halogen atoms, are of significant interest in modern chemical research. Their utility often stems from the unique electronic and steric properties imparted by the halogen substituents. These compounds serve as versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. For instance, related compounds like 1-Bromo-3-chloro-2,4,6-trifluorobenzene are utilized as key intermediates where the multiple halogen substituents allow for selective cross-coupling reactions. myskinrecipes.com The electron-deficient nature of many polyhalogenated aromatic rings facilitates nucleophilic aromatic substitution, a valuable reaction in the preparation of fluorinated organic compounds. myskinrecipes.com

Furthermore, the introduction of fluorine atoms, in particular, can enhance properties such as thermal and chemical stability, making these compounds valuable in the development of liquid crystals and other functional materials. myskinrecipes.com The diverse reactivity of the carbon-halogen bonds in these molecules also makes them useful in the creation of novel catalysts and ligands in the field of organometallic chemistry. myskinrecipes.com General strategies for the synthesis of polysubstituted benzenes often involve carefully planned sequences of electrophilic aromatic substitution reactions, where the directing effects of existing substituents are crucial. openstax.orgfiveable.me

Structural Characteristics and Chemical Class of 1-Bromo-2-chloro-3,5,6-trifluorobenzene

This compound is classified as a polyhalogenated aromatic hydrocarbon. Its structure consists of a central benzene (B151609) ring to which five halogen atoms are attached at specific positions: a bromine atom at position 1, a chlorine atom at position 2, and fluorine atoms at positions 3, 5, and 6. The presence of three different types of halogens (bromine, chlorine, and fluorine) on the same aromatic ring makes it a highly substituted and electronically complex molecule.

Due to a lack of specific experimental data in publicly available scientific literature, the precise physical and chemical properties of this compound are not well-documented. However, some properties can be predicted based on its structure.

PropertyPredicted/Theoretical Value
Molecular Formula C₆BrClF₃
Molecular Weight 245.42 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be insoluble in water, soluble in organic solvents

Overview of Research Trajectories Pertaining to this compound

A comprehensive search of scientific databases and literature reveals a notable absence of specific research focused on This compound . This suggests that it may be a novel compound or one that has not been extensively synthesized or characterized.

However, the general field of polyhalogenated benzene synthesis is an active area of research. rsc.orgnih.gov The creation of such a highly and specifically substituted molecule would likely require a multi-step synthetic strategy. openstax.org Key considerations for any potential synthesis would include the regioselective introduction of each halogen atom, taking into account the directing effects of the substituents already present on the ring at each step. fiveable.me

Future research trajectories for a compound like this compound could involve:

Development of a novel synthetic route: Designing and optimizing a reaction sequence to produce this specific isomer in good yield and purity. This could involve techniques such as electrophilic aromatic substitution, Sandmeyer reactions, or more modern cross-coupling methodologies.

Characterization of its physical and chemical properties: Once synthesized, a thorough investigation of its melting point, boiling point, spectral data (NMR, IR, Mass Spectrometry), and crystal structure would be necessary to fully characterize the molecule.

Exploration of its reactivity: Investigating how the unique combination and arrangement of halogen atoms influence its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Evaluation for potential applications: Based on its properties and reactivity, the compound could be assessed for its utility as a building block in medicinal chemistry, materials science, or as a ligand in catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBrClF3 B12861915 1-Bromo-2-chloro-3,5,6-trifluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6HBrClF3

Molecular Weight

245.42 g/mol

IUPAC Name

3-bromo-2-chloro-1,4,5-trifluorobenzene

InChI

InChI=1S/C6HBrClF3/c7-4-5(8)2(9)1-3(10)6(4)11/h1H

InChI Key

MZLSCHCDTSLIOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)F)F

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 Chloro 3,5,6 Trifluorobenzene

Precursor Selection and Design Strategies

The successful synthesis of 1-bromo-2-chloro-3,5,6-trifluorobenzene hinges on the judicious selection of a starting material that facilitates the controlled introduction of five different halogen atoms at specific positions. A common and effective strategy for the synthesis of complex substituted benzenes is to start with a less complex, commercially available benzene (B151609) derivative and sequentially introduce the desired functional groups.

A plausible precursor for the synthesis of this compound is a trifluorinated aniline (B41778) derivative. For instance, 2,3,5-trifluoroaniline (B1306033) could serve as a strategic starting point. The amino group is a strong activating group and an ortho-, para-director, which can be used to guide the initial halogenation steps. Subsequently, the amino group can be converted into a diazonium salt, which is an excellent leaving group and can be readily replaced by a halogen, such as bromine or chlorine, via a Sandmeyer or related reaction. orgsyn.org

An alternative approach could involve starting with a commercially available trifluorobenzene, such as 1,2,4-trifluorobenzene (B1293510). google.com However, direct halogenation of such a precursor to achieve the desired 1-bromo-2-chloro-3,5,6-trifluoro substitution pattern would be challenging due to the complex interplay of the directing effects of the fluorine atoms. Therefore, a strategy involving an aniline precursor generally offers better positional control.

A retrosynthetic analysis, starting from the target molecule, suggests that the final step could be the replacement of a diazonium group with either a bromine or a chlorine atom. This necessitates a precursor with an amino group at the desired position, highlighting the importance of substituted anilines in the synthetic design.

Targeted Halogenation Reactions

Achieving the specific 1,2,3,5,6-pentahalogenated substitution pattern requires highly regioselective halogenation reactions. The directing effects of the substituents already present on the benzene ring are of paramount importance in determining the position of the incoming halogen atom.

Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position can be achieved through various methods. In the context of an aniline-based synthetic route, electrophilic bromination of an activated aromatic ring is a common strategy. For example, if starting with an N-protected aniline derivative (e.g., an acetanilide) to moderate the reactivity of the amino group, bromination can be directed to the positions ortho and para to the activating group. youtube.com The choice of brominating agent, such as bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS), can influence the selectivity and reactivity of the reaction.

In a scenario where a precursor already contains chlorine and fluorine atoms, the directing effects of these halogens will dictate the position of bromination. Generally, halogens are ortho-, para-directing, but deactivating. The cumulative effect of multiple halogens must be carefully considered.

Regioselective Chlorination Methodologies

Similar to bromination, regioselective chlorination is crucial for the synthesis. Electrophilic chlorination using reagents like chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is a standard method. orgsyn.org When an activating group like a protected amine is present, its directing effect will be dominant.

For instance, in the synthesis of 1-bromo-3-chloro-5-iodobenzene, the chlorination of 4-bromoacetanilide with sodium chlorate (B79027) in hydrochloric acid has been demonstrated to be effective. chegg.com This highlights a method for regioselective chlorination in the presence of another halogen. The specific conditions, including solvent and temperature, are critical for achieving the desired regioselectivity.

Strategic Fluorination Techniques

Direct electrophilic fluorination of an aromatic ring is often challenging due to the high reactivity of fluorine. Therefore, fluorinated precursors are typically used. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method for introducing a fluorine atom onto an aromatic ring. However, for a molecule with three fluorine atoms, it is more practical to start with a commercially available trifluorinated compound.

Halogen exchange (HALEX) reactions, where a chloro or bromo substituent is replaced by a fluoride (B91410) using a fluoride salt like KF or CsF, can also be a viable strategy, particularly for activated aromatic systems. However, for the synthesis of this compound, starting with a trifluorinated core is likely the more efficient approach.

Multi-step Reaction Sequences for Positional Control

Given the complexity of the target molecule, a multi-step synthetic sequence is unavoidable. A plausible pathway, by analogy to the synthesis of other polyhalogenated benzenes, is outlined below. chegg.com This proposed sequence illustrates the strategic application of protecting groups and the careful ordering of halogenation and functional group interconversion steps.

Proposed Synthetic Pathway:

Protection of the Amino Group: Starting with a trifluoroaniline, for example, 2,3,5-trifluoroaniline, the amino group would first be protected, typically as an acetanilide (B955), by reacting it with acetic anhydride. This moderates the activating effect of the amine and prevents unwanted side reactions.

First Halogenation (e.g., Chlorination): The resulting acetanilide would then undergo regioselective chlorination. The acetamido group would direct the incoming chlorine atom to the para position.

Second Halogenation (e.g., Bromination): The next step would be the regioselective bromination of the chlorinated acetanilide. The directing effects of the acetamido group and the existing halogens would need to be carefully considered to achieve the desired substitution pattern.

Deprotection: Following the halogenation steps, the acetamido group would be removed via hydrolysis (acidic or basic) to regenerate the free amino group.

This multi-step approach allows for the precise installation of each halogen atom by leveraging the directing effects of the functional groups present at each stage.

Catalytic Systems in Synthesis

Catalytic systems can play a significant role in enhancing the efficiency and selectivity of halogenation reactions. While traditional electrophilic halogenations often rely on stoichiometric Lewis acid catalysts, modern synthetic methods are increasingly employing more sophisticated catalytic approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds, but palladium catalysis can also be applied to C-H activation and functionalization, including halogenation. google.com For instance, palladium catalysts can enable the direct, regioselective halogenation of C-H bonds, potentially offering a more atom-economical and efficient route to polyhalogenated aromatics.

Furthermore, in reactions like the Sandmeyer reaction, the use of a copper catalyst is fundamental. orgsyn.org The catalytic cycle involving copper(I) and copper(II) species is essential for the conversion of the diazonium salt to the corresponding aryl halide.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of transition metal catalysis offer promising avenues for future synthetic development, potentially leading to more streamlined and environmentally benign processes.

Metal-Catalyzed Processes

Metal-catalyzed reactions are fundamental in the synthesis of halogenated aromatic compounds, offering high efficiency and selectivity. For the synthesis of bromo-chloro-fluorobenzenes, copper and iron-catalyzed processes are particularly relevant.

The Sandmeyer reaction is a classic and powerful method for introducing bromine or chlorine onto an aromatic ring via a diazonium salt intermediate. This process, catalyzed by copper(I) salts like cuprous bromide (CuBr) or cuprous chloride (CuCl), is indispensable for placing halogens in positions that are not easily accessible through direct electrophilic aromatic substitution. For instance, the synthesis of o-chlorobromobenzene can be achieved by the diazotization of o-chloroaniline, followed by decomposition of the resulting diazonium salt in the presence of cuprous bromide. orgsyn.org A similar strategy could be envisioned for the target molecule, likely starting from a trifluorinated aniline derivative.

A related patent describes a one-pot diazotization-iodination method to synthesize 1-bromo-2-chloro-3-fluoro-4-iodobenzene, using cuprous iodide as a catalyst. google.com This approach, which avoids the isolation of the often-unstable diazonium salt, can improve yields and operational safety. google.com

Iron powder or iron(III) halides are commonly used as catalysts for the direct electrophilic bromination or chlorination of aromatic rings. A patented method for synthesizing 1-bromo-2,4,5-trifluorobenzene (B152817) involves the reaction of 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder. google.com The reaction is initiated at a moderate temperature and then driven to completion at a higher temperature, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the reaction, achieving yields around 65-69%. google.com

Table 1: Examples of Metal-Catalyzed Halogenation Reactions

Starting Material Reagents Catalyst Product Yield Reference
o-Chloroaniline 1. NaNO₂, HBr2. Heat CuBr o-Chlorobromobenzene 89-95% orgsyn.org
1,2,4-Trifluorobenzene Br₂ Fe powder, AIBN 1-Bromo-2,4,5-trifluorobenzene 65% google.com
4-Bromo-3-chloro-2-fluoroaniline 1. H₂SO₄2. NaNO₂, KI CuI 1-Bromo-2-chloro-3-fluoro-4-iodobenzene High (unspecified) google.com

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, particularly for halogenation reactions. Lewis acids polarize the halogen-halogen bond, creating a more potent electrophile that can attack the electron-rich aromatic ring. Common Lewis acids for this purpose include iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).

In the context of preparing polyhalogenated benzenes, the choice of Lewis acid and reaction conditions is critical to control the degree and position of substitution. For example, a process for preparing 5-bromo-1,2,3-trichlorobenzene (B1275738) involves bromination in the presence of an acidic catalyst, which can be a Lewis acid like iron(III) bromide or aluminum bromide. google.com The synthesis of 1-bromo-3,5-dichlorobenzene (B43179) can also be achieved through sequential chlorination and bromination of acetanilide, where the halogenation steps are implicitly promoted by conditions that generate electrophilic halogen species, a role often filled by Lewis acids. google.com

The catalytic activity of boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has gained significant traction in organic synthesis. mdpi.com These highly electrophilic boranes can activate a wide range of substrates. While their primary application is not always direct halogenation, their ability to function as powerful Lewis acids makes them potential candidates for activating halogenating agents under specific conditions, especially for highly deactivated aromatic systems. mdpi.com

Table 2: Lewis Acids in Aromatic Halogenation

Lewis Acid Typical Application Example Reaction Reference
FeBr₃ Bromination of aromatic rings Benzene + Br₂ → Bromobenzene General Knowledge
AlCl₃ Chlorination/Bromination of aromatic rings Bromobenzene + Cl₂ → p-Bromochlorobenzene doubtnut.com
Iron Powder (in situ FeX₃) Bromination of fluorinated benzenes 1,2,4-Trifluorobenzene + Br₂ → 1-Bromo-2,4,5-trifluorobenzene google.com
Boron Trifluoride (BF₃) As part of catalyst systems Friedel-Crafts type reactions google.com

Advanced Synthetic Techniques and Flow Chemistry

Modern synthetic chemistry is increasingly adopting advanced techniques to improve efficiency, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages for the synthesis of complex molecules like this compound.

The benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. beilstein-journals.org For exothermic reactions like halogenations or reactions involving unstable intermediates like diazonium salts, flow reactors can minimize risks by keeping the volume of the reaction mixture small at any given time. A review of flow chemistry highlights its ability to significantly reduce reaction times, sometimes from hours in batch to minutes in flow, while often improving yields and selectivity. beilstein-journals.org For example, an enantioselective aldol (B89426) reaction that required 40 hours in a batch process was completed in 20 minutes in a flow microreactor. beilstein-journals.org

While a specific flow synthesis for this compound is not documented, the principles are directly applicable. A multi-step synthesis involving nitration, reduction, diazotization, and halogenation could be telescoped into a continuous sequence, minimizing manual handling and isolation of intermediates.

Table 3: Comparison of Batch vs. Flow Processing for a Representative Reaction (Swern Oxidation)

Parameter Batch Process Flow Process Reference
Reaction Time Longer (e.g., hours) Shorter (e.g., minutes) beilstein-journals.org
Yield of Desired Product 49% 91% beilstein-journals.org
Byproduct Formation 50% 8% beilstein-journals.org
Safety Higher risk with large volumes Inherently safer with small volumes beilstein-journals.org
Scalability Often problematic Generally straightforward (scaling out) beilstein-journals.org

Yield Optimization and Reaction Pathway Analysis

Reaction pathway analysis involves understanding the directing effects of substituents on the aromatic ring. In a trifluorobenzene ring, the fluorine atoms are deactivating and ortho-, para-directing. The existing bromo- and chloro-substituents are also deactivating and ortho-, para-directing. Therefore, the sequence of halogen introduction is paramount to achieving the desired 1,2,3,5,6-substitution pattern. A common strategy involves using a strongly activating and directing group, like an amino group (often protected as an acetamide), to control the position of incoming electrophiles, and then removing it at a later stage via diazotization. doubtnut.comadamcap.com

Yield optimization focuses on manipulating reaction parameters to maximize product formation and minimize byproducts. This includes:

Temperature Control: Halogenation reactions can produce different isomer distributions at different temperatures.

Stoichiometry: Precise control of the molar ratios of reactants and halogenating agents is crucial to prevent over-halogenation.

Catalyst Selection and Loading: The choice and amount of Lewis acid or metal catalyst can significantly impact reaction rate and selectivity. google.com

Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

For example, in the synthesis of 1-bromo-2,4,5-trifluorobenzene, the molar ratio of 1,2,4-trifluorobenzene to bromine is carefully controlled (optimally around 1:1), and the reaction is performed in a specific temperature window to achieve a yield of 69%. google.com

Table 4: Parameters Affecting Yield in the Synthesis of 1-Bromo-2,4,5-trifluorobenzene

Parameter Condition 1 Yield 1 Condition 2 Yield 2 Reference
**Molar Ratio (Substrate:Br₂) ** 1:0.75 58% 1:1 65% google.com
Reaction Temperature 82°C 65% 92°C 66% google.com
Catalyst Ratio (Substrate:Fe:AIBN) 1:0.045:0.003 65% 1:0.036:0.004 69% google.com

Comparative Analysis of Synthetic Routes for Related Trifluorobenzenes

Several general routes can be considered for the synthesis of polyhalogenated trifluorobenzenes. The optimal route depends on the availability of starting materials, cost, and the desired isomer.

Route A: Direct Electrophilic Halogenation This is the most straightforward approach, involving the sequential addition of halogens to a trifluorobenzene core.

Advantages: Fewer steps, potentially lower cost.

Disadvantages: Difficult to control regioselectivity, especially with multiple deactivating groups. Often leads to mixtures of isomers that are difficult to separate. The strong deactivation of the ring by multiple halogens can make subsequent substitutions challenging, requiring harsh conditions. google.com

Route B: Synthesis from a Substituted Aniline (via Diazotization) This is a more versatile but longer route that offers superior regiochemical control.

Start with a suitable aniline or nitrobenzene (B124822) precursor.

Use the strong ortho-, para-directing effect of the amino (or protected amino) group to introduce halogens at specific positions. adamcap.com

Perform a Sandmeyer or related reaction to replace the amino group (via a diazonium salt) with the final desired halogen (e.g., bromine or chlorine). doubtnut.comgoogle.com

Alternatively, the amino group can be removed entirely (deamination) to leave a hydrogen atom. adamcap.com

Advantages: Excellent control over isomer formation. Allows access to substitution patterns not achievable by direct halogenation.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloro 3,5,6 Trifluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of multiple electron-withdrawing halogen substituents on the benzene (B151609) ring is expected to render 1-Bromo-2-chloro-3,5,6-trifluorobenzene susceptible to nucleophilic aromatic substitution (SNAr). The general mechanism for SNAr reactions involves the initial, rate-determining addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the rapid expulsion of a leaving group, which restores the aromaticity of the ring.

Displacement of Bromine and Chlorine

In the context of this compound, a key question in SNAr reactions would be the regioselectivity of nucleophilic attack, specifically whether the bromine or chlorine atom is preferentially displaced. Generally, in SNAr reactions, the leaving group's ability to depart is not the primary factor in determining the reaction rate. Instead, the rate is more significantly influenced by the stability of the Meisenheimer complex. The position of the leaving group relative to activating groups (in this case, the other halogens) is crucial. However, without specific experimental data from reactions of this compound with common nucleophiles (e.g., sodium methoxide, amines), any discussion of which halogen is a better leaving group in this specific molecule remains speculative.

Electrophilic Aromatic Substitution (EAS) Reactions

The high degree of halogenation in this compound is anticipated to make the aromatic ring highly electron-deficient. This deactivation presents a significant barrier to classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic substrates.

Directing Effects of Halogen Substituents

In the event that an EAS reaction could be forced to proceed, the directing effects of the five halogen substituents would determine the position of the incoming electrophile. Halogens are known as ortho-, para-directors in EAS, a consequence of their ability to donate lone-pair electron density to stabilize the arenium ion intermediate. However, they are also deactivating due to their inductive electron withdrawal. For this compound, the single available position for substitution is at C4. Therefore, any EAS reaction would necessarily occur at this position, making a discussion of directing effects to other positions moot.

Steric and Electronic Factors Governing Regioselectivity

As there is only one hydrogen atom on the ring, the question of regioselectivity in EAS is predetermined. The primary challenge would be overcoming the profound deactivating electronic effects of the five halogen substituents. The cumulative inductive withdrawal would significantly raise the activation energy for the formation of the arenium ion, likely requiring exceptionally harsh reaction conditions. No studies detailing such reactions for this compound are presently in the public domain.

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of haloaromatics through metal-catalyzed cross-coupling reactions. For this compound, the differential reactivity of the C-Br and C-Cl bonds could potentially be exploited to achieve selective couplings. Typically, the order of reactivity for halogens in common palladium-catalyzed couplings (like Suzuki, Stille, or Sonogashira reactions) is I > Br > Cl.

This hierarchy suggests that it should be possible to selectively perform a cross-coupling reaction at the C-Br bond while leaving the C-Cl bond intact. Such a transformation would be a valuable synthetic route to more complex, highly substituted aromatic structures. However, a search of scientific databases reveals a lack of specific examples or detailed research findings on the application of metal-catalyzed coupling reactions to this compound. While the principles of these reactions are well-established, their application to this particular substrate has not been documented.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. nih.govchemrxiv.org The general mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

For a polyhalogenated substrate like this compound, the regioselectivity of the Suzuki coupling is a key consideration. The oxidative addition step is typically the rate-determining and selectivity-determining step. rsc.org The reactivity of halogens in Suzuki couplings generally follows the trend I > Br > Cl > F. Consequently, it is anticipated that Suzuki coupling reactions of this compound would proceed with high selectivity at the C-Br bond over the C-Cl and C-F bonds.

While specific experimental data for Suzuki reactions involving this compound are not available, studies on other polyhalogenated benzenes and heterocycles support this predicted selectivity. rsc.orgresearchgate.netresearchgate.netnih.gov The choice of palladium catalyst, ligands, and base can influence the reaction's efficiency, but the inherent difference in bond strength between C-Br and C-Cl typically governs the site of reaction.

Table 1: Postulated Suzuki Coupling of this compound This table is a hypothetical representation based on general principles of Suzuki coupling reactions, as specific data for this compound is not available.

Coupling Partner Catalyst System Base Solvent Expected Major Product
Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Aryl-1-chloro-3,5,6-trifluorobenzene

Stille Coupling Reactions

The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing organotin reagents in a palladium-catalyzed cycle. Similar to the Suzuki reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination. The reactivity of the halide in the Stille reaction also generally follows the order I > Br > Cl, suggesting that this compound would selectively react at the C-Br bond.

No specific studies detailing the Stille coupling of this compound have been identified. However, the versatility of the Stille reaction with a wide range of functional groups suggests its potential applicability.

Other Cross-Coupling Methodologies

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Negishi couplings, are also expected to exhibit selectivity for the C-Br bond in this compound. The Heck reaction couples the aryl halide with an alkene, the Sonogashira reaction with a terminal alkyne, and the Negishi reaction with an organozinc reagent. The underlying principle of preferential oxidative addition at the more reactive C-Br bond remains consistent across these methodologies. Commercial suppliers of this compound suggest its utility in Heck couplings, though without providing specific reaction details. smolecule.com

Oxidation and Reduction Pathways

The concepts of oxidation and reduction in organic chemistry can be defined by the change in the number of bonds to oxygen or hydrogen, or more formally, by the change in the oxidation state of a carbon atom. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com

Specific studies on the oxidation and reduction of this compound are not found in the surveyed literature. Generally, the reduction of an aryl halide can be achieved through various methods, including catalytic hydrogenation or using metal hydrides. In the case of this compound, selective reduction of the C-Br bond over the C-Cl bond would be challenging but potentially achievable under carefully controlled conditions. This would lead to the formation of 1-chloro-2,4,5-trifluorobenzene. More forceful reduction conditions would likely lead to the cleavage of both C-Br and C-Cl bonds.

The oxidation of the highly fluorinated and halogenated benzene ring of this compound is expected to be difficult due to the electron-withdrawing nature of the halogen substituents, which deactivates the ring towards electrophilic attack.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting the structures and energies of transition states. researchgate.netacs.org Such studies can provide valuable insights into the regioselectivity of cross-coupling reactions involving polyhalogenated substrates.

For this compound, computational studies could be employed to model the oxidative addition step in Suzuki, Stille, and other cross-coupling reactions. These calculations would likely confirm the lower activation energy for the cleavage of the C-Br bond compared to the C-Cl bond, thus rationalizing the expected regioselectivity. researchgate.net Furthermore, computational models could explore the influence of different palladium catalysts and ligands on the reaction pathway. mit.edu Studies on similar halogenated benzenes have utilized computational methods to understand intermolecular interactions and reactivity. nih.govrsc.orgrsc.org However, no specific computational studies on this compound were identified.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton NMR (¹H NMR)

Given the structure of 1-Bromo-2-chloro-3,5,6-trifluorobenzene, which contains only one proton, a ¹H NMR spectrum would be expected to show a single signal. The chemical shift of this proton would be influenced by the surrounding halogen atoms. The multiplicity of the signal would be determined by its coupling to the adjacent fluorine atoms. Without experimental data, a precise description of the spectrum is not possible.

Carbon-13 NMR (¹³C NMR)

A ¹³C NMR spectrum would reveal six distinct signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The chemical shifts of these carbons would be significantly affected by the attached bromine, chlorine, and fluorine atoms. Carbons bonded to halogens would exhibit characteristic shifts, and carbon-fluorine coupling would lead to splitting of the signals.

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR spectroscopy would be particularly informative for this compound. Three distinct signals would be expected, corresponding to the three fluorine atoms at positions 3, 5, and 6. The chemical shifts and coupling patterns would provide valuable information about the electronic environment and spatial relationships of the fluorine atoms.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would confirm the compound's molecular formula. The isotopic pattern of the molecular ion peak would be complex due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of halogen atoms and cleavage of the aromatic ring.

Theoretical and Computational Chemistry of 1 Bromo 2 Chloro 3,5,6 Trifluorobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. For related compounds, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov For 1-Bromo-2-chloro-3,5,6-trifluorobenzene, such an analysis would reveal the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. Without specific computational studies, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for the title compound remain undetermined.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are critical for understanding intermolecular interactions and predicting reactive sites. MEP maps for similar aromatic compounds have been generated using computational methods to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net For this compound, it is expected that the electronegative fluorine, chlorine, and bromine atoms would create distinct regions of negative potential, while the hydrogen and carbon atoms would exhibit areas of positive potential. However, precise mapping and charge distribution values from computational models are not available in the surveyed literature.

Reactivity Predictions based on Computational Models

Computational models can predict the reactivity of a molecule through various descriptors derived from its electronic structure. For other halogenated benzenes, reactivity has been linked to the HOMO-LUMO gap and the electrostatic potential surface. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The electron-withdrawing nature of the halogen substituents in this compound is expected to influence its reactivity in electrophilic and nucleophilic substitution reactions. A related compound, 1-bromo-3-chloro-2,4,6-trifluorobenzene, is noted for its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution. myskinrecipes.com Similar reactivity patterns could be anticipated for the title compound, but specific computational predictions are not documented.

Simulation of Spectroscopic Properties

Theoretical simulations of spectroscopic properties, such as infrared (IR) and Raman spectra, are often performed alongside experimental work to aid in the assignment of vibrational modes. For other bromo- and chloro-substituted benzenes, DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental data after appropriate scaling. researchgate.netresearchgate.net Such simulations for this compound would be valuable for its structural characterization. However, no such simulated spectra have been reported in the available literature.

Conformational Analysis and Energetics

Due to the planar and rigid nature of the benzene (B151609) ring, this compound is not expected to have significant conformational isomers resulting from bond rotation, unlike non-aromatic cyclic or acyclic molecules. vaia.comaskfilo.com The primary focus of energetic calculations would be on the stability of the molecule and its potential energy surface with respect to different substitution patterns, rather than conformational changes. For related compounds like 1-bromo-2,4,6-trifluorobenzene, studies have focused on packing polymorphism in the solid state rather than rotational conformers. sigmaaldrich.com A computational analysis of the title compound would likely focus on its thermodynamic properties and stability. However, specific energetic data from conformational or thermodynamic analyses are not available.

Applications in Organic Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate

The strategic placement of bromine, chlorine, and multiple fluorine atoms on the benzene (B151609) ring makes 1-Bromo-2-chloro-3,5,6-trifluorobenzene a highly versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective transformations, providing a pathway to a wide array of functionalized aromatic compounds.

Precursor for Complex Aromatic Architectures

The presence of both a bromine and a chlorine atom offers orthogonal reactivity, which is a significant advantage in the synthesis of complex aromatic structures. The carbon-bromine bond is generally more reactive towards common organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the more robust carbon-chlorine bond. This reactivity difference allows for the sequential introduction of different substituents onto the aromatic ring.

For instance, the bromine atom can be selectively targeted in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond, leaving the chlorine atom intact for subsequent functionalization. This stepwise approach is crucial for the controlled assembly of intricate molecular frameworks that are often required in medicinal chemistry and materials science.

Reaction TypeReactivity of C-Br vs. C-ClPotential Transformation
Suzuki CouplingC-Br > C-ClArylation, Vinylation
Stille CouplingC-Br > C-ClArylation, Vinylation
Sonogashira CouplingC-Br > C-ClAlkynylation
Buchwald-Hartwig AminationC-Br > C-ClAmination
Nucleophilic Aromatic SubstitutionPosition dependentIntroduction of O, N, S nucleophiles

This table illustrates the differential reactivity of the halogen substituents, enabling sequential functionalization.

Introduction of Diverse Functional Groups

Beyond cross-coupling reactions, the halogen substituents on this compound facilitate the introduction of a variety of other functional groups. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or more fluorine atoms by nucleophiles such as alkoxides, thiolates, and amines, leading to the formation of highly functionalized polyhalogenated aromatic ethers, thioethers, and anilines.

Furthermore, the bromine atom can be converted into an organolithium or Grignard reagent through metal-halogen exchange. These powerful intermediates can then react with a wide range of electrophiles to introduce functionalities such as carboxyl groups, hydroxyl groups (after quenching with an appropriate reagent), and formyl groups.

Development of Specialty Organic Compounds

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of specialty organic compounds with tailored properties. The high degree of fluorination often imparts desirable characteristics such as increased thermal stability, enhanced lipophilicity, and altered electronic properties. These attributes are highly sought after in the design of agrochemicals, pharmaceuticals, and liquid crystals. For example, the incorporation of a trifluorinated phenyl moiety can significantly impact the biological activity and metabolic stability of a drug candidate.

Advanced Functional Materials Development

The integration of fluorine atoms into organic materials can lead to significant improvements in their performance characteristics. This compound serves as a key building block in this area, particularly in the synthesis of fluorinated polymers and high-performance materials.

Synthesis of Fluorinated Polymers

This compound can be utilized as a monomer or a comonomer in polymerization reactions to produce fluorinated polymers. The presence of multiple reactive sites allows for its incorporation into various polymer backbones. For example, after conversion of the bromine and chlorine atoms to other polymerizable groups, it can be used in step-growth polymerization to create polyarylethers or polyarylsulfones. The resulting polymers often exhibit a combination of desirable properties:

PropertyInfluence of Fluorination
Thermal StabilityEnhanced
Chemical ResistanceImproved
Dielectric ConstantLowered
Optical PropertiesModified (e.g., lower refractive index)
Surface PropertiesAltered (e.g., hydrophobicity)

This table highlights the impact of fluorine incorporation on polymer properties.

Integration into High-Performance Materials

The introduction of the 1-Bromo-2-chloro-3,5,6-trifluorophenyl unit into materials can enhance their performance in demanding applications. For instance, in the field of electronics, the low dielectric constant of fluorinated materials is advantageous for creating insulators in microelectronic devices. The thermal stability and chemical resistance of materials derived from this compound make them suitable for use in harsh environments, such as in aerospace applications or as components in advanced coatings and membranes. The unique electronic nature of the highly halogenated ring can also be exploited in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Emerging Applications in Chemical Engineering

In the realm of chemical engineering, the applications of highly specialized molecules like this compound are often indirect, stemming from their role in the synthesis of materials with specific performance characteristics. The unique properties conferred by the dense halogen substitution pattern open up potential uses in several advanced chemical engineering domains.

One emerging area is in the development of advanced separation membranes. The incorporation of fluorinated moieties, derivable from this compound, into polymer membranes can enhance their selectivity and stability for gas separation processes (e.g., CO₂ capture) or for the separation of organic solvent mixtures. The chemical inertness and specific intermolecular interactions of fluorinated compounds can be leveraged to design membranes with superior performance and longer operational lifetimes.

Furthermore, the synthesis of novel, highly substituted catalysts is another potential application. The 1-Bromo-2-chloro-3,5,6-trifluorophenyl group could be incorporated as a ligand for a metal catalyst. The electronic and steric properties of this group can be fine-tuned to modulate the activity and selectivity of the catalyst in various chemical transformations. For example, in fine chemical synthesis, such tailored catalysts could lead to more efficient and sustainable production processes.

The development of functional fluids and lubricants with enhanced thermal and oxidative stability is another area where derivatives of this compound could find use. The inherent stability of the C-F bond suggests that compounds containing this moiety could be suitable for high-temperature applications where conventional hydrocarbon-based fluids would degrade.

Table 2: Potential Chemical Engineering Applications of this compound Derivatives

Application AreaKey Property Conferred by the Fluorinated Moiety
Advanced Separation MembranesEnhanced selectivity, chemical and thermal stability
Custom Catalyst DesignModified electronic and steric properties of ligands
High-Performance Functional FluidsIncreased thermal and oxidative stability

It is important to note that these are emerging or potential applications, and further research is required to fully realize the utility of this compound in these chemical engineering contexts. The development of efficient and cost-effective synthetic routes to this and related compounds will be a critical factor in enabling their broader use.

Environmental Profile of this compound

This article explores the environmental considerations and bioremediation research related to the chemical compound this compound. Due to the limited direct research on this specific compound, this analysis draws upon established principles and studies of structurally similar halogenated aromatic hydrocarbons to project its likely environmental behavior and degradation potential.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6HBrClF3
Molecular Weight247.45 g/mol
AppearanceData not available
Boiling PointData not available
Melting PointData not available
SolubilityData not available

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